molecular formula C7H4Br3NO2 B3267188 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene CAS No. 444664-09-9

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene

Cat. No.: B3267188
CAS No.: 444664-09-9
M. Wt: 373.82 g/mol
InChI Key: NILCPCAJZZCVRQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4Br3NO2 It is a brominated aromatic compound that features both nitro and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the bromination of 2-(bromomethyl)-5-nitrobenzene. The typical synthetic route involves:

    Nitration: The nitration of 2-(bromomethyl)benzene to introduce the nitro group.

    Bromination: The bromination of the nitrated compound using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1,3-Dibromo-2-(bromomethyl)-5-aminobenzene.

    Oxidation: 1,3-Dibromo-2-(carboxymethyl)-5-nitrobenzene.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of brominated flame retardants and other materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Used as a probe to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromomethyl and nitro groups. The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.

    1,3-Dibromo-2,2-dimethoxypropane: Contains two methoxy groups instead of a nitro group.

    2,2-Bis(bromomethyl)-1,3-propanediol: Features two bromomethyl groups and a hydroxyl group.

Uniqueness

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

1,3-dibromo-2-(bromomethyl)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILCPCAJZZCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2,6-dibromo-4-nitrotoluene (5.00 g, 16.95 mmol) in CCl4 (131 mL) was added N-bromosuccinimide (4.22 g, 23.73 mmol) and dibenzoyl peroxide (411 mg, 1.70 mmol). The mixture was evacuated and flushed with argon three times, then heated using an oil bath. At reflux azo-bis-isobutyronitrile (278 mg, 1.695 mmol) was added. The reaction was stopped after 3.75 h, cooled to rt and filtered washing with CCl4. The filtrate was concentrated under reduced pressure to give a yellow solid, which was purified using flash chromatography on Biotage 40M column, eluting with 90:10 hexanes-CH2Cl2 to yield 1,3-dibromo-2-(bromomethyl)-5-nitrobenzene. 1H NMR (500 MHz, CDCl3): δ 4.8 (s, 2H), 8.4 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dibromo-4-nitrotoluene (3.83 g, 1 eq.), N-bromosuccinimide (3.23 g, 1.4 eq.) and dibenzoylperoxide (315 mg, 0.1 eq.) in CCl4 was degassed with argon. The mixture was brought to reflux and azobisisobutyronitrile (213 mg, 0.1 eq.) was added. The mixture was maintained at reflux for 6 hours. The reaction was cooled to room temperature, concentrated and purified to give 1-Bromomethyl-2,6-dibromo-4nitrobenzene. 1H NMR (500 MHz, CDCl3) δ CHCl3: 4.81 (2H, s), 8.41(2H, s).
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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